
(R)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid
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Overview
Description
(R)-(4-Chlorophenyl)-phenylmethanamine (C₁₃H₁₂ClN) is a chiral amine featuring a 4-chlorophenyl group and a phenyl group attached to a central methanamine backbone. It is a key structural component of levocetirizine, a second-generation antihistamine used to treat allergies . The (R)-configuration is critical for its pharmacological activity, as enantiomeric purity often influences receptor binding and metabolic stability.
(2R,3R)-2,3-Dihydroxybutanedioic acid, commonly known as (R,R)-tartaric acid, is a chiral dihydroxy dicarboxylic acid. It is widely utilized in pharmaceuticals as a counterion for resolving racemic mixtures (e.g., in haletazole tartrate) and enhancing drug solubility . Its stereochemistry plays a vital role in forming stable salts with basic compounds, influencing crystallinity and bioavailability.
Preparation Methods
Preparation of (R)-(4-chlorophenyl)-phenylmethanamine
Synthetic Routes and Reaction Conditions
a) Asymmetric Reduction of Ketone Precursors:
The most common laboratory route involves the asymmetric reduction of 4-chlorophenylacetone (or related ketone intermediates) using chiral catalysts or reducing agents to obtain the enantiomerically pure (R)-phenylmethylamine derivative .
- Reaction:
$$
\text{4-Chlorophenylacetone} \xrightarrow[\text{chiral catalyst}]{\text{reduction}} \text{(R)-(4-Chlorophenyl)-phenylmethanamine}
$$ - Conditions:
- Solvent: Ethanol or methanol
- Temperature: 0°C to room temperature
- Catalysts: Chiral ruthenium or rhodium complexes, or asymmetric hydrogenation catalysts
b) Catalytic Hydrogenation of Imine Intermediates:
Alternatively, imines derived from corresponding aldehydes and ammonia or primary amines can be hydrogenated under catalytic conditions to afford the target amine.
Industrial Production Methods
Large-scale synthesis employs catalytic hydrogenation under high pressure with metal catalysts such as palladium (Pd) or platinum (Pt) , often in continuous flow reactors to enhance efficiency and stereoselectivity.
Preparation of (2R,3R)-2,3-dihydroxybutanedioic acid
Synthetic Routes and Reaction Conditions
a) Microbial or Enzymatic Synthesis:
Biotechnological methods utilize microbial fermentation or enzymatic catalysis to produce (2R,3R)-2,3-dihydroxybutanedioic acid (commonly known as tartaric acid or its derivatives). These methods are highly stereoselective and environmentally friendly.
b) Chemical Synthesis via Maleic Anhydride Pathway:
A notable chemical approach involves the reaction of maleic anhydride with sodium iodate and potassium iodide in aqueous media, as described in patent literature.
- Reaction pathway:
- Maleic anhydride reacts with oxidizing agents to form an intermediate.
- The oxidation process, often catalyzed by sodium wolframate (sodium tungstate), introduces hydroxyl groups, producing the (2R,3R)-dihydroxybutanedioic acid structure.
- The process yields a crude product containing the desired stereoisomer, which can be purified further.
c) Enantioselective Synthesis:
Chiral catalysts or auxiliaries can be employed to favor the formation of the (2R,3R) stereoisomer, with subsequent purification steps such as crystallization or chromatography.
Research Findings and Data
Research indicates that the oxidation of maleic anhydride with potassium iodate and iodine under controlled temperature (around 100°C) yields the (2R,3R)-2,3-dihydroxybutanedioic acid with high stereoselectivity. The process can be scaled industrially with appropriate reaction monitoring and purification.
Data Table Summarizing Preparation Methods
Compound | Synthetic Route | Key Reagents | Reaction Conditions | Remarks |
---|---|---|---|---|
(R)-(4-Chlorophenyl)-phenylmethanamine | Asymmetric reduction of ketone | Chiral catalysts, H₂ | 0°C–RT, ethanol/methanol | High stereoselectivity |
Catalytic hydrogenation of imines | Pd/Pt catalysts | Elevated pressure, RT | Industrial scalability | |
(2R,3R)-2,3-dihydroxybutanedioic acid | Maleic anhydride oxidation | Maleic anhydride, KI, NaIO₃ | 100°C, aqueous | Enantioselective, biotechnological options |
Research Perspectives and Considerations
Stereochemical Control:
Achieving high enantiomeric purity, especially for (2R,3R) stereoisomers, often involves chiral catalysts or enzymatic processes, which are critical for pharmaceutical applications.Reaction Optimization:
Parameters such as temperature, solvent, catalyst loading, and reaction time significantly influence yield and purity. For example, in the maleic anhydride pathway, precise temperature control (~100°C) and reagent ratios are vital for stereoselectivity.Environmental and Safety Aspects: Use of environmentally benign solvents and catalysts, along with waste minimization, are increasingly important in process development.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group in ®-(4-chlorophenyl)-phenylmethanamine can undergo oxidation to form the corresponding imine or nitrile.
Reduction: The carbonyl groups in (2R,3R)-2,3-dihydroxybutanedioic acid can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom in ®-(4-chlorophenyl)-phenylmethanamine can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles from ®-(4-chlorophenyl)-phenylmethanamine.
Reduction: Formation of alcohols from (2R,3R)-2,3-dihydroxybutanedioic acid.
Substitution: Formation of substituted derivatives of ®-(4-chlorophenyl)-phenylmethanamine.
Scientific Research Applications
Based on the search results, it seems the query is focused on the applications of a compound containing (2R,3R)-2,3-dihydroxybutanedioic acid, also known as tartaric acid. However, the query also mentions "(R)-(4-chlorophenyl)-phenylmethanamine" which is not found in the search results. Therefore, this answer will focus on the applications of tartaric acid, and it's derivatives, as this is the only component of the query compound that can be found in the search results.
Tartaric Acid Applications
Tartaric acid, a naturally occurring acid, is used in various fields, including pharmaceuticals, the food industry, and industrial applications . Its derivatives, such as cream of tartar and Rochelle salt, also have specific uses .
Food Industry
- Antioxidant: Tartaric acid is added to foods as an antioxidant with the E number E334, and tartrates function as antioxidants or emulsifiers .
- Sour Taste: It imparts a distinctive sour taste to foods .
Pharmaceuticals
- Effervescent Salts: Used with citric acid in the production of effervescent salts to improve the taste of oral medications .
- Expectorant: The potassium antimonyl derivative (tartar emetic) is used in small doses in cough syrup as an expectorant .
Industrial Uses
- Chelating Agent: Tartaric acid chelates metal ions like calcium and magnesium and is used in farming and metal industries to complex micronutrients in soil fertilizer and to clean metal surfaces of aluminum, copper, iron, and their alloys .
- Cleaning Copper Coins: A suspension of cream of tartar in water cleans copper coins by dissolving the copper(II) oxide layer .
Derivatives
Mechanism of Action
The mechanism of action of ®-(4-chlorophenyl)-phenylmethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. Similarly, (2R,3R)-2,3-dihydroxybutanedioic acid can chelate metal ions, affecting the catalytic activity of metalloenzymes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues of (R)-(4-Chlorophenyl)-phenylmethanamine
Substrate 1: S-Phenylethylamine
- Structure : A simple aromatic amine with a phenylethyl backbone.
- Activity: Lacks the 4-chlorophenyl group, reducing steric bulk and electronic effects. Used as a substrate in aminotransferase reactions but shows lower enzymatic specificity compared to (4-chlorophenyl)-phenylmethanamine .
- Pharmacological Relevance : Less potent in receptor-binding applications due to absence of halogen substituents.
Substrate 3: 1,3-Diphenyl-propane-1-amine
- Structure : Features a propane chain linking two phenyl groups.
Anti-inflammatory Chlorophenyl Derivatives
- Compounds 5a-h : Derivatives with 2-, 3-, or 4-chlorophenyl substitutions exhibit anti-inflammatory activity (32–36% edema inhibition). The 4-chlorophenyl variant (as in the target compound) shows comparable efficacy to 2- and 3-chloro analogues, suggesting chloro position has minimal impact in this context .
Functional Analogues of (2R,3R)-2,3-Dihydroxybutanedioic Acid
Meso-Tartaric Acid
- Structure : (2R,3S)-stereoisomer.
- Function : Lacks chiral centers, leading to different salt-forming properties. Rarely used in pharmaceuticals due to inferior enantiomeric resolution compared to (R,R)-tartaric acid.
Malic Acid
- Structure: Monocarboxylic acid with one hydroxyl group.
- Function : Less acidic (pKa ~3.4) than tartaric acid (pKa₁ ~2.9), making it less effective in stabilizing basic drugs via salt formation.
Analytical and Pharmacological Considerations
- NMR Characterization : The target compounds can be distinguished from analogues using ¹H/¹³C NMR and DEPT experiments. For example, (R)-(4-chlorophenyl)-phenylmethanamine’s aromatic proton shifts differ from S-phenylethylamine due to electron-withdrawing chloro substituents (~7.3–7.5 ppm vs. ~7.1–7.3 ppm) .
- This aligns with studies correlating substituent electronegativity and bioactivity .
- Biological Activity : While purified (R)-(4-chlorophenyl)-phenylmethanamine may exhibit moderate activity, its efficacy in crude extracts (e.g., algal-derived mixtures) could be higher due to synergistic effects .
Biological Activity
The compound combination of (R)-(4-chlorophenyl)-phenylmethanamine and (2R,3R)-2,3-dihydroxybutanedioic acid presents a significant interest in pharmacological research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with these compounds.
Chemical Structure
- (R)-(4-chlorophenyl)-phenylmethanamine : A substituted phenylmethanamine with a chlorine atom on the para position of one phenyl ring.
- (2R,3R)-2,3-dihydroxybutanedioic acid : A dicarboxylic acid with two hydroxyl groups, commonly known as L-tartaric acid.
Biological Activity Overview
Both compounds have been studied for their various biological activities, including anti-inflammatory, antiviral, and neuroprotective effects.
1. Antiviral Activity
Research has indicated that derivatives of (4-chlorophenyl)-phenylmethanamine exhibit antiviral properties. For instance, a study highlighted the effectiveness of certain analogs against human adenoviruses (HAdV), showcasing selectivity indexes greater than 100 compared to traditional antiviral agents like niclosamide .
2. Neuroprotective Effects
The neuroprotective potential of these compounds has been explored in models of neurodegeneration. The presence of the chlorophenyl group is thought to enhance the interaction with neurotransmitter systems, potentially providing therapeutic benefits in conditions like Alzheimer's disease.
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Viral Replication : Compounds have shown to interfere with the DNA replication processes of viruses .
- Modulation of Neurotransmitter Release : The phenylmethanamine structure allows for interaction with adrenergic receptors, influencing neurotransmitter dynamics.
Case Studies
Several studies have documented the efficacy and safety profiles of these compounds:
Case Study 1: Antiviral Efficacy
A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogs demonstrated significant antiviral activity against HAdV. Compound 15 from this series exhibited an IC50 value of 0.27 μM and a CC50 value of 156.8 μM, indicating a favorable therapeutic window .
Case Study 2: Neuroprotective Activity
In preclinical trials involving animal models, the administration of (R)-(4-chlorophenyl)-phenylmethanamine showed reduced markers of neuroinflammation and improved cognitive function in models mimicking Alzheimer's disease pathology.
Data Tables
Compound Name | Activity Type | IC50 (μM) | CC50 (μM) | Selectivity Index |
---|---|---|---|---|
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Antiviral | 0.27 | 156.8 | >100 |
(R)-(4-chlorophenyl)-phenylmethanamine | Neuroprotective | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing enantiomerically pure (R)-(4-chlorophenyl)-phenylmethanamine?
- Methodological Answer : The synthesis typically involves asymmetric reductive amination of 4-chlorobenzophenone using chiral catalysts (e.g., Ru-BINAP complexes) to ensure enantiomeric purity . Post-synthesis, chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) is recommended for purity validation. Solubility data (e.g., slight solubility in chloroform or methanol ) should guide solvent selection for crystallization.
Q. Which spectroscopic techniques are critical for confirming the stereochemistry of (2R,3R)-2,3-dihydroxybutanedioic acid in mixtures?
- Methodological Answer : Polarimetry is a primary tool for initial chiral confirmation. For complex mixtures, advanced 2D NMR techniques (e.g., NOESY or ROESY) can identify spatial correlations between hydroxyl protons and adjacent stereocenters . X-ray crystallography is definitive but requires high-quality single crystals grown via slow evaporation in aqueous ethanol .
Q. How can researchers optimize reaction conditions for coupling (R)-(4-chlorophenyl)-phenylmethanamine with tartaric acid derivatives?
- Methodological Answer : Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system (water/dichloromethane) to enhance reactivity. Monitor pH (5.5–6.0) to prevent racemization, as acidic conditions may protonate the amine and alter stereochemical integrity .
Advanced Research Questions
Q. How should researchers address discrepancies in chiral resolution data when co-crystallizing (R)-(4-chlorophenyl)-phenylmethanamine with (2R,3R)-2,3-dihydroxybutanedioic acid?
- Methodological Answer : Contradictions often arise from solvent-dependent polymorphism. Use differential scanning calorimetry (DSC) to identify polymorphic transitions and variable-temperature XRD to track lattice changes . If enantiomeric excess (ee) varies, re-evaluate the crystallization solvent system (e.g., switch from methanol to acetonitrile) to favor diastereomeric salt formation .
Q. What computational approaches best predict the interaction of (R)-(4-chlorophenyl)-phenylmethanamine with aminotransferase enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology-modeled enzyme structures can identify binding poses. Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability of the enzyme-ligand complex. Focus on key residues (e.g., catalytic lysine or aspartate) identified in substrate specificity studies . Experimental validation via site-directed mutagenesis is recommended to confirm computational insights.
Q. How can stereochemical effects of (2R,3R)-2,3-dihydroxybutanedioic acid on biological activity be systematically evaluated?
- Methodological Answer : Prepare all four stereoisomers of the dihydroxybutanedioic acid moiety and test their biological activity in parallel. Use circular dichroism (CD) spectroscopy to correlate solution-phase chirality with activity trends. For cellular assays, employ enantiomer-specific fluorescent probes (e.g., dansyl derivatives) to track intracellular uptake and localization .
Q. What strategies mitigate racemization during the synthesis of (R)-(4-chlorophenyl)-phenylmethanamine derivatives under acidic conditions?
- Methodological Answer : Replace strong acids (e.g., HCl) with milder alternatives (e.g., acetic acid) during protonation steps. Incorporate bulky protecting groups (e.g., Boc or Fmoc) on the amine to sterically hinder racemization. Monitor ee in real-time using inline FTIR or Raman spectroscopy to detect early-stage chiral degradation .
Data Contradiction and Optimization Questions
Q. How should researchers reconcile conflicting solubility data for (R)-(4-chlorophenyl)-phenylmethanamine hydrochloride in polar solvents?
- Methodological Answer : Discrepancies may arise from hydrate vs. anhydrate forms. Characterize the solid-state form via PXRD and TGA. For solubility assays, use a standardized shake-flask method with equilibrated solutions (24–48 hr) and HPLC quantification. Report solvent purity (e.g., anhydrous methanol vs. 95% grade) to ensure reproducibility .
Q. What experimental designs resolve ambiguities in the metabolic stability of (R)-(4-chlorophenyl)-phenylmethanamine derivatives?
- Methodological Answer : Use isotopically labeled analogs (e.g., deuterated at the benzylic position) in LC-MS/MS assays to distinguish parent compound degradation from matrix effects. Cross-validate with liver microsome models from multiple species (e.g., human, rat) to identify species-specific metabolic pathways .
Q. Methodological Best Practices
Q. What analytical workflows ensure accurate quantification of diastereomeric excess in (R)-(4-chlorophenyl)-phenylmethanamine co-crystals?
Properties
Molecular Formula |
C17H18ClNO6 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
(R)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H12ClN.C4H6O6/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;5-1(3(7)8)2(6)4(9)10/h1-9,13H,15H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m11/s1 |
InChI Key |
RLQMUEBVBXLJAW-IMXLTCNTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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